molecular formula C9H11NO2 B14332238 Carbamic acid, 2,5-xylyl ester CAS No. 110047-13-7

Carbamic acid, 2,5-xylyl ester

Cat. No.: B14332238
CAS No.: 110047-13-7
M. Wt: 165.19 g/mol
InChI Key: MDSWSNBMVSKNHN-UHFFFAOYSA-N
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Description

Carbamic acid, 2,5-xylyl ester (chemical formula: C₁₀H₁₃NO₂) is a carbamate derivative featuring a 2,5-dimethylphenyl (xylyl) group attached to the carbamic acid ester moiety. Carbamates are widely studied for their biological activities, including enzyme inhibition, neuropharmacological effects, and agrochemical applications. The 2,5-xylyl substitution pattern introduces steric and electronic effects that influence its reactivity, stability, and interactions with biological targets.

Properties

CAS No.

110047-13-7

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(2,5-dimethylphenyl) carbamate

InChI

InChI=1S/C9H11NO2/c1-6-3-4-7(2)8(5-6)12-9(10)11/h3-5H,1-2H3,(H2,10,11)

InChI Key

MDSWSNBMVSKNHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, 2,5-xylyl ester typically involves the reaction of 2,5-xylyl alcohol with a carbamoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,5-xylyl alcohol+carbamoyl chloridecarbamic acid, 2,5-xylyl ester+HCl\text{2,5-xylyl alcohol} + \text{carbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,5-xylyl alcohol+carbamoyl chloride→carbamic acid, 2,5-xylyl ester+HCl

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, 2,5-xylyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbamic acid.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses strong acids like hydrochloric acid, while basic hydrolysis uses bases like sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Hydrolysis: Yields 2,5-xylyl alcohol and carbamic acid.

    Oxidation: Produces various oxidation products, including carboxylic acids and aldehydes.

    Substitution: Results in the formation of new esters or amides, depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, 2,5-xylyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of carbamic acid, 2,5-xylyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or other proteins. The molecular pathways involved may include inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Carbamic acid esters vary significantly in biological activity and physicochemical properties based on substituents. Key comparisons include:

Substituent Position on the Aromatic Ring
  • Carbamic Acid, 3,5-Xylyl Methyl Ester (2-Chloro-3,5-xylyl ester): Substituents: Chlorine at position 2 and methyl groups at 3,5 positions. Properties: Enhanced stability due to electron-withdrawing chlorine, making it a stable research compound. Used in studies requiring precise steric effects .
  • Carbamic Acid, Phenyl Ester :

    • Substituents: Simple phenyl group.
    • Properties: Detected in plant extracts (e.g., Agarwood leaves) with antioxidant properties. Lacks the steric hindrance of xylyl groups, enabling broader enzyme interactions .
Ester Group Variations
  • Methylphenyl-Carbamic Esters: Activity: Exhibit strong intestinal peristalsis stimulation (comparable to physostigmine) but weak miotic activity. Quaternary salts of these esters show higher activity than tertiary bases .
  • Ethyl Carbamate: Properties: Simpler structure with an ethyl ester group. Widely studied for its toxicity and carcinogenicity, contrasting with the more complex xylyl esters .
Key Findings :
  • Electronic Effects : Electron-donating methyl groups may increase lipophilicity, enhancing membrane permeability but reducing electrophilic reactivity .
  • Quaternary vs. Tertiary Salts : Quaternary salts of aromatic bases (e.g., methylphenyl-carbamic esters) generally exhibit higher biological activity than tertiary bases, a trend likely applicable to 2,5-xylyl derivatives .

Physicochemical and Stability Comparisons

  • Stability: Disubstituted carbamic esters (e.g., dimethylcarbamic esters) are more stable than mono- or tri-substituted variants. The 2,5-xylyl ester’s disubstituted structure may confer moderate stability .
  • Solubility : Methyl groups in 2,5-xylyl ester reduce water solubility compared to polar derivatives like hydroxymethyl-carbamic esters .
  • Reactivity : Ethyl and benzyl ester groups undergo hydrolysis more readily than tert-butyl esters, suggesting that 2,5-xylyl ester’s hydrolysis rate depends on its specific ester group .

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